molecular formula C17H13BrN2O2S B4564161 5-(5-bromo-2-hydroxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone

5-(5-bromo-2-hydroxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone

Cat. No.: B4564161
M. Wt: 389.3 g/mol
InChI Key: XXKCOYDUPAVGBE-UVTDQMKNSA-N
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Description

5-(5-bromo-2-hydroxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C17H13BrN2O2S and its molecular weight is 389.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.98811 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Physicochemical Properties

Research has delved into the synthesis of various imidazolidine and thiazolidinone derivatives, including those similar to "5-(5-bromo-2-hydroxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone", exploring their physicochemical characteristics and potential applications in materials science and organic synthesis. For instance, the study on the synthesis of l,3,5-trisubstituted-2-thioxoimidazolidinones highlights the pharmacological significance of such compounds, focusing on their preparation and basic physical data (Brandão et al., 2004).

Antimicrobial and Anticancer Activities

Several studies have investigated the antimicrobial and anticancer potentials of thiazolidinone and imidazolidinone derivatives. For example, research on new 5-Bromo-3-substituted-hydrazono-1H-2-indolinones and related compounds has shown promising cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Karalı et al., 2002). Another study focused on the synthesis and primary cytotoxicity evaluation of these compounds, providing insights into their effectiveness against certain cancer cell types and their potential applications in cancer treatment (Pişkin et al., 2020).

Antioxidant and Neuroprotective Effects

Research has also explored the antioxidant and neuroprotective properties of certain derivatives, indicating their potential therapeutic applications in neurodegenerative diseases. For example, a study on 5-(4-Hydroxy-3-dimethoxybenzylidene)-thiazolidinone demonstrated significant improvement in motor functions and exhibited antioxidant potential in hemiparkinsonian rats, suggesting its utility in Parkinson’s disease treatment (Ren et al., 2022).

Properties

IUPAC Name

(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2S/c1-19-14(10-11-9-12(18)7-8-15(11)21)16(22)20(17(19)23)13-5-3-2-4-6-13/h2-10,21H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKCOYDUPAVGBE-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C(C=CC(=C2)Br)O)C(=O)N(C1=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=C(C=CC(=C2)Br)O)/C(=O)N(C1=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-bromo-2-hydroxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
Reactant of Route 2
5-(5-bromo-2-hydroxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
Reactant of Route 3
5-(5-bromo-2-hydroxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
Reactant of Route 4
5-(5-bromo-2-hydroxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
Reactant of Route 5
5-(5-bromo-2-hydroxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
Reactant of Route 6
5-(5-bromo-2-hydroxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.